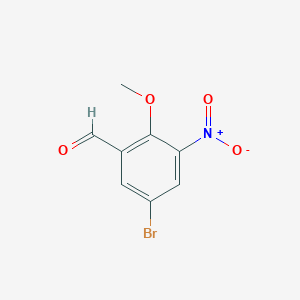

5-Bromo-2-methoxy-3-nitrobenzaldehyde

Descripción

5-Bromo-2-methoxy-3-nitrobenzaldehyde is a substituted benzaldehyde derivative featuring a bromine atom at position 5, a methoxy group at position 2, and a nitro group at position 3. This compound is of interest in organic synthesis due to the electronic and steric effects of its substituents, which influence its reactivity in cross-coupling reactions, reductions, and nucleophilic additions.

Propiedades

Número CAS |

213620-52-1 |

|---|---|

Fórmula molecular |

C8H6BrNO4 |

Peso molecular |

260.04 g/mol |

Nombre IUPAC |

5-bromo-2-methoxy-3-nitrobenzaldehyde |

InChI |

InChI=1S/C8H6BrNO4/c1-14-8-5(4-11)2-6(9)3-7(8)10(12)13/h2-4H,1H3 |

Clave InChI |

RKGYFJLNIYXLMC-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1[N+](=O)[O-])Br)C=O |

SMILES canónico |

COC1=C(C=C(C=C1[N+](=O)[O-])Br)C=O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Key Structural and Functional Differences

The reactivity and physical properties of substituted benzaldehydes depend on the positions and nature of substituents. Below is a comparison with structurally related compounds from the evidence:

Electronic and Steric Effects

- Methoxy vs. Hydroxy Groups : The methoxy group in the target compound is less polar than the hydroxy group in , reducing hydrogen-bonding capacity and solubility in water. However, its electron-donating nature activates the ring toward electrophilic substitution at specific positions.

- Nitro Group Position : A nitro group at position 3 (meta to aldehyde) deactivates the ring more strongly than para-substituted analogs (e.g., 4-Bromo-3-nitrobenzaldehyde ), directing further reactions to less deactivated positions.

- Bromine Reactivity : Bromine at position 5 in the target compound is sterically accessible for Suzuki or Ullmann coupling reactions, similar to 4-Bromo-3-nitrobenzaldehyde .

Thermal and Solubility Trends

Q & A

Basic Research Questions

Q. What are the preferred synthetic routes for 5-Bromo-2-methoxy-3-nitrobenzaldehyde, and how can competing substituent effects be managed?

- Methodological Answer : The compound’s synthesis typically involves sequential functionalization of a benzaldehyde precursor. The bromo and nitro groups may compete during electrophilic substitution. For example, nitration of 5-bromo-2-methoxybenzaldehyde requires careful control of reaction conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to direct nitration to the 3-position, leveraging the meta-directing effect of the nitro group and the ortho/para-directing methoxy group. Solvent polarity and temperature optimization (e.g., using DCM or acetic acid) can minimize side reactions. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : The aldehyde proton (δ ~10.1 ppm) and aromatic protons (split due to substituents) should align with predicted coupling patterns.

- IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1520–1350 cm⁻¹) stretches.

- X-ray crystallography : Single-crystal analysis (e.g., as in ) resolves positional ambiguities and validates stereoelectronic effects .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : While specific SDS data for this compound is limited, general protocols for nitroaromatics apply:

- Use PPE (gloves, goggles, lab coat) and work in a fume hood.

- Avoid high temperatures to prevent decomposition (risk of NOx release).

- Store in airtight containers away from light to minimize degradation .

Advanced Research Questions

Q. How do electronic effects of substituents influence further functionalization (e.g., nucleophilic aromatic substitution)?

- Methodological Answer : The methoxy group (electron-donating) activates the ring for electrophilic attacks at ortho/para positions, while the nitro group (electron-withdrawing) directs reactions to meta positions. For nucleophilic substitution (e.g., replacing bromine), DFT calculations can predict reactive sites. For example, bromine at the 5-position may undergo displacement under Pd-catalyzed cross-coupling (Suzuki or Ullmann reactions) using polar aprotic solvents (DMF, DMSO) at 80–120°C .

Q. How can contradictory spectroscopic data (e.g., unexpected NMR splitting) be resolved?

- Methodological Answer : Contradictions often arise from dynamic effects (e.g., tautomerism) or impurities. Strategies include:

- Variable-temperature NMR : Identify shifting peaks caused by conformational exchange.

- HPLC-MS : Check for byproducts or degradation.

- Computational modeling : Compare experimental NMR shifts with DFT-predicted values (Gaussian or ORCA software) .

Q. What role does this compound play in synthesizing heterocyclic scaffolds?

- Methodological Answer : The aldehyde and nitro groups enable cyclization reactions. For example:

- Indazole formation : React with hydrazines under acidic conditions to form 5-bromo-3-nitroindazole derivatives.

- Benzoxadiazole synthesis : Reduce the nitro group to amine, followed by cyclization with phosphoryl chloride (POCl₃) .

Q. How can computational chemistry predict reactivity trends for derivatives of this compound?

- Methodological Answer : Perform Hammett analysis to quantify substituent effects on reaction rates. Use software like Gaussian to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices, identifying electrophilic/nucleophilic sites. For example, the nitro group lowers LUMO energy, enhancing susceptibility to nucleophilic attack .

Key Research Challenges

- Competing Directing Effects : Balancing methoxy’s ortho/para activation with nitro’s meta deactivation requires precise reagent stoichiometry.

- Stability Issues : Nitro groups may catalyze decomposition under prolonged heating; use inert atmospheres (N₂/Ar) for high-temperature reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.